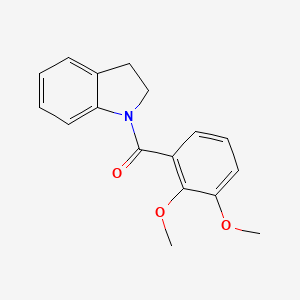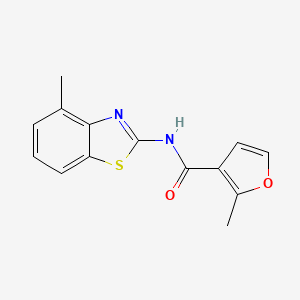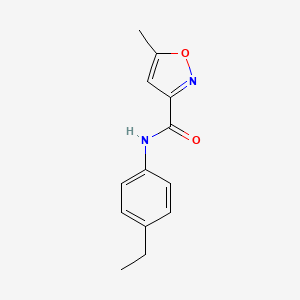
N-(4-ethylphenyl)-5-methyl-3-isoxazolecarboxamide
Descripción general
Descripción
N-(4-ethylphenyl)-5-methyl-3-isoxazolecarboxamide, also known as A-84543, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(4-ethylphenyl)-5-methyl-3-isoxazolecarboxamide is not fully understood. However, it has been proposed that this compound acts as a partial agonist of the mu-opioid receptor and a full agonist of the delta-opioid receptor. These receptors are involved in the regulation of pain perception and modulation of the immune system. By modulating the activity of these receptors, this compound may exert its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models. Moreover, this compound has been reported to decrease the release of pro-inflammatory cytokines, such as interleukin-1beta and tumor necrosis factor-alpha, from immune cells. Additionally, this compound has been found to reduce the severity and frequency of seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-ethylphenyl)-5-methyl-3-isoxazolecarboxamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the development of new drugs. Moreover, the synthesis method for this compound is well-established, which makes it easy to obtain pure and high-quality compound for experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been found to exhibit toxic effects at high doses, which may limit its use in certain experiments. Moreover, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-ethylphenyl)-5-methyl-3-isoxazolecarboxamide. One of the main directions is to further investigate its potential therapeutic applications. This compound has been found to exhibit analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy.
Moreover, future research should focus on elucidating the exact mechanism of action of this compound. This will help to better understand its biochemical and physiological effects and may lead to the development of more effective drugs. Additionally, future studies should investigate the potential toxicity of this compound at different doses and in different animal models.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit analgesic, anti-inflammatory, and anti-convulsant properties and may be a promising candidate for the development of new drugs. However, further research is needed to fully elucidate its mechanism of action and potential toxicity.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anti-convulsant properties in various animal models. Moreover, this compound has been shown to modulate the activity of opioid receptors, which are involved in pain perception and regulation. Due to its potential therapeutic benefits, this compound has been considered as a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-10-4-6-11(7-5-10)14-13(16)12-8-9(2)17-15-12/h4-8H,3H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGNQISRDRZMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4432402.png)

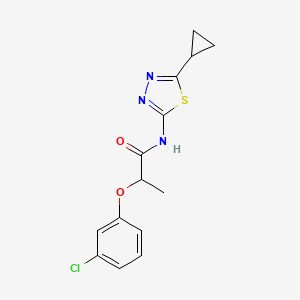
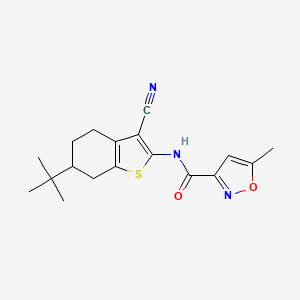
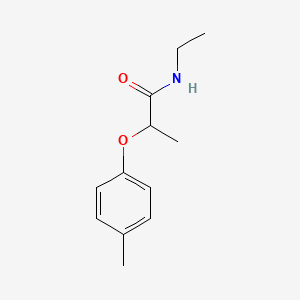


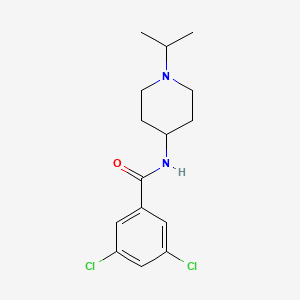
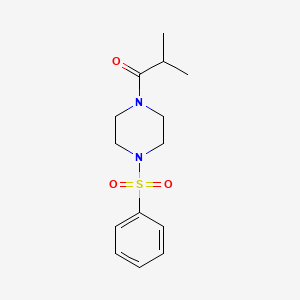
![1-butyryl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432484.png)
![N-[4-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4432493.png)

